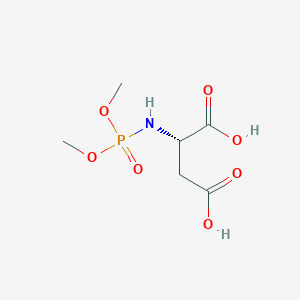

N-(Dimethoxyphosphoryl)-L-aspartic acid

Description

Properties

CAS No. |

405158-23-8 |

|---|---|

Molecular Formula |

C6H12NO7P |

Molecular Weight |

241.14 g/mol |

IUPAC Name |

(2S)-2-(dimethoxyphosphorylamino)butanedioic acid |

InChI |

InChI=1S/C6H12NO7P/c1-13-15(12,14-2)7-4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,7,12)(H,8,9)(H,10,11)/t4-/m0/s1 |

InChI Key |

NEZOEYKQPQSRBN-BYPYZUCNSA-N |

Isomeric SMILES |

COP(=O)(N[C@@H](CC(=O)O)C(=O)O)OC |

Canonical SMILES |

COP(=O)(NC(CC(=O)O)C(=O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies for N Dimethoxyphosphoryl L Aspartic Acid and Its Analogues

Established Synthetic Pathways for α-Aminophosphonates

The synthesis of α-aminophosphonates, including phosphorus analogues of aspartic acid, relies on several key chemical transformations. These methods provide access to a wide array of derivatives by forming the characteristic carbon-phosphorus bond.

Horner-Wadsworth-Emmons Reactions in α-Amino Acid Analogue Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for forming carbon-carbon double bonds and has been adapted for the synthesis of α-amino acid analogues. nih.gov In a typical sequence relevant to these structures, a phosphonate-containing reagent is deprotonated to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone. This methodology is particularly valuable in constructing the carbon skeleton of target molecules. nih.gov For instance, a key step in the synthesis of certain arginine mimetics involves the olefination between an aldehyde and a phosphonate (B1237965), which is premixed before the addition of a base like potassium tert-butoxide to initiate the reaction. nih.gov This approach highlights the utility of HWE reactions in building complex amino acid derivatives. nih.gov

Aza-Reformatsky Approaches to Tetrasubstituted Phosphorus Analogs of Aspartic Acid

A highly efficient method for synthesizing a diverse family of α-aminophosphonate analogs of aspartic acid, particularly those with tetrasubstituted α-carbons, is the aza-Reformatsky reaction. nih.govnih.govehu.es This approach involves the reaction of α-iminophosphonates with zinc enolates generated from α-haloesters. nih.govehu.es The α-iminophosphonate electrophiles are typically generated in situ from the corresponding α-aminophosphonates through an oxidation process. ehu.es

This synthetic strategy has been shown to tolerate a variety of substituents on the imine and the haloacetate derivative. nih.govmdpi.com For example, the reaction works well with imines bearing simple phenyl groups, alkyl-substituted aromatic rings, and even strong electron-donating groups. nih.govmdpi.com Furthermore, different alkyl haloacetates, such as methyl iodoacetate and benzyl iodoacetate, can be used to yield the corresponding ester derivatives of the aspartic acid analogs. ehu.esmdpi.com The use of dialkylzinc reagents has emerged as a modern alternative to traditional zinc dust in these reactions. nih.gov

A key advantage of this method is its ability to create highly crowded tetrasubstituted stereocenters, which can be challenging to synthesize via other routes. ehu.esehu.es The resulting phosphorus analogs of aspartic acid are valuable from a biological standpoint due to the potential for isosteric replacement of a carboxylate group with a phosphonate group. nih.govmdpi.com

| Iminophosphonate Substituent (Ar) | Haloacetate Reagent | Product | Yield |

|---|---|---|---|

| Phenyl | Ethyl iodoacetate | Diethyl 2-(1-(dimethoxyphosphoryl)-1-(phenylamino)ethyl)succinate | Excellent |

| p-Tolyl | Ethyl iodoacetate | Diethyl 2-(1-(dimethoxyphosphoryl)-1-(p-tolylamino)ethyl)succinate | Good |

| p-Methoxyphenyl | Ethyl iodoacetate | Diethyl 2-(1-(1-(dimethoxyphosphoryl)-1-(p-methoxyphenylamino))ethyl)succinate | Good |

| p-Fluorophenyl | Methyl iodoacetate | Dimethyl 2-(1-(p-fluorophenylamino)-1-(dimethoxyphosphoryl)ethyl)succinate | Excellent |

| Phenyl | Benzyl iodoacetate | Dibenzyl 2-(1-(dimethoxyphosphoryl)-1-(phenylamino)ethyl)succinate | Excellent |

Michaelis-Arbuzov Type Reactions in the Generation of Phosphonoamino Acids

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a phosphorus-carbon (P-C) bond. nih.gov The classical reaction involves the treatment of a trialkyl phosphite with an alkyl halide, which converts the trivalent phosphorus ester into a pentavalent phosphonate. nih.govwikipedia.org This reaction is initiated by the SN2 attack of the nucleophilic phosphorus atom on the electrophilic alkyl halide, forming a phosphonium salt intermediate. wikipedia.org A subsequent SN2 attack by the displaced halide anion on one of the phosphite's alkyl groups yields the final phosphonate and a new alkyl halide. wikipedia.org

This reaction is widely employed for synthesizing the phosphonate reagents used in other methodologies, such as the Horner-Wadsworth-Emmons reaction. chem-station.com In the context of phosphonoamino acids, the Michaelis-Arbuzov reaction can be used to introduce the phosphonate moiety onto a suitable amino acid precursor backbone containing a halide. researchgate.netnih.gov While challenges can arise, such as the need for high temperatures (120-160 °C) for less reactive phosphites, the method's reliability has made it a standard procedure for creating various phosphonates, phosphinates, and phosphine oxides. wikipedia.org

Stereoselective Synthesis and Enantiomeric Control

Achieving the correct stereochemistry, such as the L-configuration found in natural amino acids, is paramount. Several strategies are employed to control the enantiomeric outcome of the synthesis.

Chiral Pool Synthesis Utilizing L-Aspartic Acid Precursors

The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com α-Amino acids, including L-aspartic acid, are excellent chiral pool precursors because they are inexpensive and available in high enantiopurity. mdpi.com By starting with L-aspartic acid, the inherent chirality at the α-carbon can be preserved throughout a synthetic sequence, directly leading to the desired L-configuration in the final N-phosphorylated product.

Syntheses begin with the protection of the functional groups of L-aspartic acid, such as the Nα-amino group and the side-chain carboxylate, to prevent unwanted side reactions. researchgate.net Subsequent chemical modifications can then be performed to introduce the dimethoxyphosphoryl group onto the nitrogen atom. This strategy ensures that the stereocenter derived from the natural amino acid is transferred to the target molecule, avoiding the need for chiral separation or an asymmetric induction step late in the synthesis. mdpi.com

Organocatalytic Methods for Asymmetric Induction

Organocatalysis has emerged as a vital tool for asymmetric synthesis, providing an alternative to metal-based catalysts for creating chiral molecules. rsc.orgrsc.org These methods use small, chiral organic molecules to catalyze reactions enantioselectively. For the synthesis of N-phosphorylated amino acids, organocatalytic strategies can establish the desired stereocenter with high efficiency.

Diastereoselective Approaches in Phosphonate Chemistry

The stereoselective synthesis of phosphonates, particularly those with multiple chiral centers, is a significant area of research due to the stereoisomers of a compound often exhibiting different biological activities. Diastereoselective approaches are crucial for controlling the three-dimensional arrangement of atoms, which is vital for designing effective enzyme inhibitors and other biologically active molecules. Various strategies have been developed to achieve high diastereoselectivity in the synthesis of complex phosphonates, including substrate control, auxiliary-based methods, and catalyst-based approaches.

One prominent strategy involves the use of chiral auxiliaries or reagents to induce diastereoselectivity. For instance, chiral H-phosphonates derived from chiral diols like TADDOL ((α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol)) have been successfully employed in the diastereoselective hydrophosphonylation of aldehydes. rsc.org In these reactions, the choice of base and reaction temperature can significantly influence the diastereomeric ratio of the resulting α-hydroxyphosphonates. rsc.org Similarly, diastereoselective rearrangements of vinyl phosphates, derived from prochiral ketones and nonracemic dialkyl phosphorochloridates, have been used to create β-keto phosphonates with controlled stereochemistry. acs.org The stereochemical outcome of such rearrangements can be dictated by the absolute stereochemistry of the chiral auxiliary used in the phosphorochloridate. acs.org

Catalyst-based methods represent another powerful tool for achieving diastereoselectivity. Hydrogen-bond catalysis, for example, has been applied to the enantioselective Mukaiyama aldol reactions with acyl phosphonates, yielding α-hydroxy phosphonate products with two chiral centers, one tertiary and one quaternary, with high diastereo- and enantioselection. nih.gov In the context of synthesizing molecules like N-(Dimethoxyphosphoryl)-L-aspartic acid, where the L-aspartic acid backbone already provides a chiral center, the introduction of the phosphonate group can create a new stereocenter at the phosphorus atom or at a carbon atom modified during the synthesis. The inherent chirality of the starting amino acid can be exploited to influence the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a common strategy in the synthesis of modified amino acids. nih.gov

The phospha-Mannich reaction, which involves the condensation of an aldehyde, an amine, and a phosphite, is a key method for synthesizing α-aminoalkylphosphonates. mdpi.com When a chiral amine or a chiral catalyst is used, this reaction can proceed with high diastereoselectivity. Furthermore, the transformation of N-protected α-amino acids into α-aminophosphonate derivatives can be achieved through various stereoselective routes. nih.gov For the synthesis of this compound, a key challenge would be the stereocontrolled formation of the P-N bond or modifications to the aspartic acid side chain. The principles established in diastereoselective phosphonate chemistry provide a robust framework for tackling these synthetic challenges.

Table 1: Comparison of Diastereoselective Methods in Phosphonate Synthesis

| Method | Principle | Key Features | Typical Diastereomeric Excess (de) |

|---|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into a reactant to direct the stereochemical course of a reaction. | Wide applicability; auxiliary can often be recovered. | 84-96% rsc.org |

| Substrate Control | An existing chiral center in the substrate molecule influences the stereochemistry of a new chiral center. | Inherent to the starting material; efficient for specific targets. | Varies widely based on substrate and reaction. |

| Catalyst-Based | A chiral catalyst creates a chiral environment for the reaction, favoring the formation of one diastereomer. | Low catalyst loading; potential for high turnover. | High diastereo- and enantioselection reported. nih.gov |

| Rearrangements | Stereocontrolled rearrangement of a precursor molecule, such as a vinyl phosphate (B84403). | Can create complex structures with multiple stereocenters. | ~2:1 de reported in some cases. acs.org |

Practical Synthesis and Scale-Up Considerations

A primary step in the synthesis of N-phosphonylated amino acids involves the reaction of an amino acid ester with a suitable phosphorylating agent. nih.govmdpi.com For large-scale production, the choice of phosphorylating agent is critical. Reagents like dimethyl phosphorochloridate are effective but require careful handling due to their reactivity and potential toxicity. The reaction conditions, including solvent, temperature, and pH, must be optimized to maximize yield and minimize the formation of byproducts. For instance, in the synthesis of N-benzyloxycarbonyl-L-aspartic acid, maintaining the temperature and pH within specific ranges (e.g., above 45°C and pH 9.2-12.0) was found to significantly reduce reaction time and improve yield and purity on a larger scale. google.com Similar optimization would be essential for producing this compound efficiently.

Finally, process safety and environmental impact are paramount. The use of hazardous reagents and solvents should be minimized, and waste streams must be managed responsibly. The development of "green" synthetic routes, perhaps utilizing biocatalysis or more environmentally benign reagents, is an increasingly important consideration in modern pharmaceutical and chemical manufacturing. rsc.orgmdpi.com

Table 2: Key Considerations for Scale-Up Synthesis

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Materials | High purity, small quantity | Cost-effectiveness, availability, supplier reliability |

| Reaction Conditions | Wide range of solvents and reagents feasible | Focus on safety, cost, and efficiency; process optimization is key |

| Purification | Chromatography is common | Crystallization, extraction, and filtration are preferred |

| Throughput | Grams to kilograms | Kilograms to tons |

| Safety | Standard laboratory safety protocols | Rigorous process safety management, hazard analysis |

| Waste | Managed as laboratory waste | Minimized and treated according to environmental regulations |

Structural Characterization and Theoretical Investigations

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are pivotal in confirming the identity and elucidating the detailed structural features of N-(Dimethoxyphosphoryl)-L-aspartic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of phosphorus and hydrogen atoms within the molecule.

¹H NMR spectroscopy of L-aspartic acid derivatives provides crucial information about the arrangement of protons. researchgate.netquora.com In deuterated solvents like D₂O, exchangeable protons, such as those on carboxylic acid and amino groups, may not be observed due to rapid exchange with the solvent. quora.com The remaining protons on the carbon backbone give rise to distinct signals. For N-substituted L-aspartic acid derivatives, the proton on the α-carbon typically appears as a doublet of doublets, coupled to the two diastereotopic protons of the β-methylene group. rsc.org These methylene (B1212753) protons, in turn, exhibit complex splitting patterns due to both geminal and vicinal coupling. researchgate.netrsc.org

³¹P NMR spectroscopy is specifically used to analyze the phosphorus center. The chemical shift of the phosphorus atom in the dimethoxyphosphoryl group provides information about its oxidation state and coordination environment. This technique is essential for confirming the presence and integrity of the phosphate (B84403) moiety.

Table 1: Representative ¹H NMR Chemical Shifts for N-Substituted L-Aspartic Acid Derivatives in D₂O This table is interactive. Users can sort and filter the data.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

|---|---|---|---|

| α-CH | 3.70 - 3.82 | dd | J = 8.9, 4.0 |

| β-CH₂a | 2.58 - 2.85 | dd | J = 17.7, 4.2 |

Note: The exact chemical shifts and coupling constants for this compound may vary depending on the solvent and experimental conditions. The data presented is representative of similar N-substituted L-aspartic acid structures. rsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a molecular fingerprint based on the vibrational modes of the molecule's functional groups. nih.gov These methods are sensitive to changes in molecular structure and conformation. pmf.unsa.ba

For L-aspartic acid and its derivatives, characteristic vibrational bands are observed for the carboxyl groups (C=O and C-O stretching), the N-H group, and the P=O and P-O-C linkages of the dimethoxyphosphoryl moiety. core.ac.ukderpharmachemica.com The C=O stretching vibrations of dicarboxylic acids typically appear in the region of 1700-1755 cm⁻¹. core.ac.uk Hydrogen bonding can significantly influence the position and shape of these bands, often causing shifts to lower wavenumbers. pmf.unsa.baderpharmachemica.com The N-H stretching and bending vibrations provide information about the state of the amino group. In the solid state, L-aspartic acid often exists as a zwitterion, which alters the characteristic frequencies of the amino and carboxyl groups. pmf.unsa.ba

Density Functional Theory (DFT) calculations are often employed to complement experimental vibrational spectra, aiding in the assignment of complex vibrational modes. nih.govnih.gov

Table 2: Key Vibrational Frequencies for L-Aspartic Acid Derivatives This table is interactive. Users can sort and filter the data.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Carboxyl) | Stretching | 1700 - 1755 |

| N-H | Stretching | 3300 - 3500 |

| N-H | Bending | 1600 - 1700 |

| P=O | Stretching | 1250 - 1270 |

Note: These are general ranges and the exact peak positions for this compound can be influenced by its physical state and intermolecular interactions. core.ac.ukderpharmachemica.com

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for accurately determining the elemental composition of a molecule. nih.gov By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can confirm the molecular formula of this compound. nih.gov Techniques such as electrospray ionization (ESI) are commonly used to generate ions of the molecule for analysis. rsc.org The experimentally determined monoisotopic mass is compared to the theoretically calculated mass for the proposed formula, with a high degree of agreement providing strong evidence for the compound's identity. nih.govrsc.org

Table 3: High-Resolution Mass Spectrometry Data for a Representative N-Substituted L-Aspartic Acid Derivative This table is interactive. Users can sort and filter the data.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅FNO₄ |

| Calculated Mass [M+H]⁺ | 256.0906 |

Note: The data is for N-(4-fluorophenethyl)-L-aspartic acid and serves as an example of HRMS application. rsc.org The exact values for this compound would correspond to its specific molecular formula (C₆H₁₂NO₇P).

Conformational Analysis and Intermolecular Interactions

The biological and chemical properties of this compound are intrinsically linked to its three-dimensional shape and the non-covalent interactions it can form.

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations have become indispensable tools for investigating the electronic structure and properties of molecules, offering insights that are often difficult to obtain through experimental methods alone. wikipedia.orgdoaj.org For organophosphorus compounds like this compound, these computational approaches provide a detailed understanding of molecular geometry, bonding, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to study the properties of phosphonate-containing molecules due to its balance of accuracy and computational efficiency. researchgate.net DFT calculations are instrumental in predicting molecular structures, vibrational frequencies, and thermodynamic properties. doaj.org

Applications of DFT in phosphonate (B1237965) systems are diverse. For instance, DFT has been used to understand the electronic structure of phosphonate ligands and their complexes with metal ions. researchgate.net These studies examine how the electronic properties of the phosphonate group, such as the basicity of the phosphoryl oxygen, influence their complexation behavior. researchgate.net Furthermore, DFT is employed to analyze vibrational spectra (Raman and SERS) of phosphonic acids, where theoretical spectra are compared with experimental data to assign vibrational modes accurately. acs.org

The accuracy of DFT calculations is dependent on the choice of the functional and the basis set used. mdpi.com The functional approximates the exchange-correlation energy, a key component of the total energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Phosphonate System Note: This table presents typical data obtained from DFT calculations on a generic phosphonate structure for illustrative purposes, as specific experimental or calculated data for this compound is not readily available in the cited literature.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | P=O | 1.49 Å |

| Bond Length | P-C | 1.76 Å |

| Bond Length | P-O | 1.54 Å |

| Bond Angle | O=P-C | 115° |

| Bond Angle | O-P-O | 105° |

| Bond Angle | C-P-O | 108° |

This interactive table showcases typical geometric parameters that can be determined for phosphonate systems using DFT calculations.

Research findings from DFT studies on related systems reveal significant insights. For example, analyses of various ligands, including phosphates and phosphonates, have shown that factors like steric repulsion and strain energy play a crucial role in complexation efficiency, challenging simpler arguments based solely on the basicity of the phosphoryl oxygen. researchgate.net DFT calculations can elucidate these complex interactions by providing detailed electronic and structural information. researchgate.net

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the Schrödinger equation without using empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can provide highly accurate results. oszk.hu

A primary application of ab initio methods is the determination of molecular geometries corresponding to energy minima on the potential energy surface. This allows for the prediction of the most stable conformations of a molecule. For flexible molecules like N-substituted amino acids, identifying the global energy minimum and various local minima is crucial for understanding their structural preferences and biological activity. oszk.huresearchgate.net

By calculating the energy of a molecule at various geometries, a potential energy surface (PES) can be mapped. The PES provides a comprehensive picture of the energy landscape, revealing transition states and energy barriers between different conformations. This information is vital for studying reaction mechanisms and molecular dynamics. researchgate.net

A theoretical study comparing HF, DFT, and MP2 methods for determining the ionization constants of N-substituted amino acid derivatives found that the MP2 method provided the best correlation between theoretical and experimental values. oszk.huresearchgate.net This highlights the capability of high-level ab initio methods to yield accurate predictions of chemical properties.

Table 2: Illustrative Relative Energies of Conformations for an N-Substituted Amino Acid Derivative Calculated by Ab Initio Methods Note: This table is a representative example of data generated from ab initio calculations to compare the stability of different molecular conformations. The values are for illustrative purposes.

| Conformer | Method | Relative Energy (kcal/mol) |

| Conformer A | MP2/6-31G(d) | 0.00 |

| Conformer B | MP2/6-31G(d) | +1.52 |

| Conformer C | MP2/6-31G(d) | +3.14 |

| Transition State (A↔B) | MP2/6-31G(d) | +5.67 |

This interactive table demonstrates how ab initio calculations can be used to determine the relative energies of different conformers and the energy barriers between them.

These theoretical investigations, using both DFT and ab initio methods, provide a fundamental understanding of the structural and electronic properties of phosphonate-containing amino acids, complementing experimental data and guiding further research into their chemical behavior.

Biochemical and Biological Activity Profiling

Enzyme Inhibition Studies and Mechanism of Action

The rise of antibiotic resistance, particularly that mediated by bacterial metallo-β-lactamases (MBLs), presents a significant threat to public health. These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including last-resort carbapenems. nih.govnih.govnih.gov Consequently, the development of MBL inhibitors is a critical area of research. α-Aminophosphonates, including derivatives of N-(phosphono)-L-aspartic acid, have emerged as a promising class of MBL inhibitors. nih.gov

A series of α-aminophosphonate-type inhibitors have been designed and synthesized to target MBLs such as NDM-1, VIM-2, and GIM-1. nih.govnih.gov These compounds are engineered to mimic the tetrahedral transition state of β-lactam hydrolysis. researchgate.net The phosphonate (B1237965) group is intended to coordinate with the zinc ions present in the active site of the metallo-β-lactamase. nih.gov Enzymatic assays have demonstrated that several of these compounds exhibit inhibitory activity in the low micromolar range. nih.gov For instance, the fully aliphatic N-(phosphonomethyl)-iminodiacetic acid showed potent inhibition with IC50 values of 0.91 μM against NDM-1 and 0.68 μM against VIM-2. nih.gov

| Compound Class | Target Enzyme | IC50 (μM) |

| α-Aminophosphonates | NDM-1, VIM-2 | <10 nih.gov |

| N-(phosphonomethyl)-iminodiacetic acid | NDM-1 | 0.91 nih.gov |

| N-(phosphonomethyl)-iminodiacetic acid | VIM-2 | 0.68 nih.gov |

| Mercaptoethylphosphonates | NDM-1 | 1.8–144 nih.gov |

| Mercaptoethylphosphonates | VIM-2 | 0.38–133 nih.gov |

| Mercaptoethylphosphonates | GIM-1 | 0.18–>5000 nih.gov |

This table presents a selection of inhibitory activities for different phosphonate-containing compounds against various metallo-β-lactamases.

While specific studies on the interaction of N-(Dimethoxyphosphoryl)-L-aspartic acid with Mur ligases and racemases are not extensively documented, the broader class of phosphonate analogs has been investigated as inhibitors of these crucial bacterial enzymes. Mur ligases (MurC-MurF) are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov These enzymes catalyze the sequential addition of amino acids to UDP-N-acetylmuramic acid. nih.gov The MurD enzyme, for instance, adds D-glutamic acid to UDP-N-acetylmuramoyl-L-alanine (UMA). nih.gov Given that phosphonate analogs can mimic the tetrahedral intermediates of these enzymatic reactions, they represent potential candidates for Mur ligase inhibition. nih.gov

Alanine (B10760859) racemase is another vital bacterial enzyme, responsible for the conversion of L-alanine to D-alanine, the latter being an essential component of the peptidoglycan layer. nih.govnih.gov The absence of a human homolog makes alanine racemase an attractive target for antibacterial drug development. nih.gov Known inhibitors of this enzyme include substrate analogs like alanine phosphonate. nih.gov These compounds typically interact with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor within the enzyme's active site. researchgate.net

The binding of α-aminophosphonate inhibitors to metallo-β-lactamases has been investigated through solution NMR spectroscopy and computational modeling. nih.gov These studies reveal that the phosphonate group is expected to coordinate with the zinc ions in the enzyme's active site. nih.gov The binding modes of these inhibitors can vary, with some showing a higher conformational flexibility in their interaction with enzymes like VIM-2 compared to NDM-1. nih.gov

Kinetic studies of phosphonate-based inhibitors against MBLs have shown them to act as competitive inhibitors. acs.org For example, mercaptophosphonate compounds have been reported as competitive inhibitors of all MBL classes with Ki values ranging from 0.4 to >400 μM. acs.org Diphenyl phosphonate analogues of aspartic acid have been found to function as irreversible inactivators of S. aureus V8 proteinase. nih.gov

Bioisosteric Mimicry in Biological Systems

A key aspect of the biological activity of this compound and related phosphonates is their ability to act as bioisosteres of tetrahedral intermediates in enzymatic reactions. researchgate.net The phosphorus atom in a phosphonate group has a tetrahedral geometry, similar to the transition state of peptide bond hydrolysis or the acyl-phosphate and tetrahedral intermediates in the reactions catalyzed by Mur ligases. nih.govnih.gov This structural and electronic mimicry allows these compounds to bind tightly to the active site of enzymes, acting as potent competitive inhibitors. researchgate.net This principle has been successfully applied in the design of inhibitors for a variety of enzymes, including peptidases and lipases. researchgate.net

Cellular Effects and Antiproliferative Activity Research

Recent research has explored the potential of α-aminophosphonate analogs of aspartic acid as antiproliferative agents. A study investigating a family of these compounds demonstrated in vitro cytotoxicity, inhibiting the growth of the human lung carcinoma cell line A549 and the human ovarian carcinoma cell line SKOV3. mdpi.com The design of these compounds is based on the isosteric replacement of the α-carboxylic moiety of aspartic acid with a phosphonate group. mdpi.com

The study revealed a wide range of cytotoxic potencies, with some derivatives exhibiting IC50 values in the sub-micromolar range for the A549 cell line. mdpi.com This suggests that these compounds could be promising leads for the development of novel anticancer agents. The structure-activity relationship analysis indicated that the nature of the substituents on the molecule plays a crucial role in its antiproliferative efficacy. mdpi.com

| Cell Line | Compound Type | IC50 Range (μM) |

| A549 (Human Lung Carcinoma) | α-Aminophosphonate analogs of aspartic acid | 0.34 - >100 mdpi.com |

| SKOV3 (Human Ovarian Carcinoma) | α-Aminophosphonate analogs of aspartic acid | 9.8 - >100 mdpi.com |

This table summarizes the range of antiproliferative activity observed for a series of α-aminophosphonate analogs of aspartic acid against two human cancer cell lines.

In Vitro Cytotoxicity Evaluation in Carcinoma Cell Lines

There is no available research data detailing the in vitro cytotoxic effects of this compound on any carcinoma cell lines. Studies on related compounds, such as N-(phosphonacetyl)-L-aspartic acid (PALA), have shown cytotoxic effects against cell lines like C-26 murine colon carcinoma, but these findings cannot be attributed to this compound due to differences in their chemical structures.

Investigating Impact on Cellular Metabolic Pathways

Specific investigations into the impact of this compound on cellular metabolic pathways have not been reported in the available literature. The parent molecule, L-aspartic acid, is a key metabolite involved in numerous cellular processes, including amino acid synthesis, the urea (B33335) cycle, and gluconeogenesis. It serves as a precursor for the synthesis of other amino acids and is integral to the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria. However, how the addition of a dimethoxyphosphoryl group to the amino nitrogen of L-aspartic acid influences these pathways remains uninvestigated.

Potential Interactions with Neurotransmitter Systems (in relation to N-methylated aspartic acid analogues)

There is no available information on the potential interactions of this compound with neurotransmitter systems. Extensive research exists for N-methyl-D-aspartic acid (NMDA), an analogue of aspartic acid that acts as a specific agonist at the NMDA receptor, a type of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and memory function. D-aspartic acid itself is also known to act as a signaling molecule in the nervous system. However, no studies have been found that explore whether this compound exhibits any activity at NMDA receptors or other neurotransmitter systems.

Analytical Methodologies for Research and Discovery

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of N-(Dimethoxyphosphoryl)-L-aspartic acid, providing the necessary separation from endogenous compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of amino acids and their derivatives. nih.govresearchgate.net For compounds like this compound, which is derived from a polar amino acid, reversed-phase HPLC is commonly employed. nih.gov The separation is often achieved on octadecylsilane (B103800) (ODS) columns, such as ODS-Hypersil. nih.gov

To achieve optimal separation and peak shape, the mobile phase composition is critical. Typical mobile phases consist of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol, with additives like trifluoroacetic acid (TFA) to control pH and improve peak resolution. nih.govsielc.com Gradient elution, where the proportion of the organic solvent is varied over time, is frequently used to separate compounds with a range of polarities. nih.gov

Since this compound lacks a strong native chromophore, direct UV detection can be challenging. Therefore, pre-column or post-column derivatization is often necessary to attach a UV-active or fluorescent tag to the molecule. thermofisher.com For instance, derivatization with reagents like N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide allows for sensitive UV detection at 340 nm. nih.gov Fluorescence detection, which offers higher sensitivity, can be used after derivatization with reagents such as o-phthaldialdehyde (OPA) and a chiral thiol like N-acetyl-L-cysteine. researchgate.net

Table 1: Representative HPLC Conditions for the Analysis of Aspartic Acid Derivatives

| Parameter | Condition 1 | Condition 2 |

| Column | ODS-Hypersil (5 µm, 25.0 cm x 0.46 cm) nih.gov | Hypersil ODS-C18 (5µ, 25 cm x 0.46 cm) researchgate.net |

| Mobile Phase | A: 0.11% TFA in waterB: 0.11% TFA in MeCN nih.gov | 50 mM ammonium (B1175870) acetate/methanol (96:4) researchgate.net |

| Elution | Gradient: 20% B to 38% B over 46 min nih.gov | Isocratic researchgate.net |

| Flow Rate | 1.1 mL/min nih.gov | 1.0 mL/min researchgate.net |

| Detection | UV at 340 nm (after derivatization) nih.gov | Fluorescence (Ex: 325 nm, Em: 415 nm) researchgate.net |

| Derivatizing Agent | FDNP-Val-NH₂ nih.gov | o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) researchgate.net |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful alternative for analyzing amino acids and their derivatives, offering superior sensitivity and selectivity without the need for derivatization. nih.govrestek.com This makes it particularly suitable for trace analysis in complex biological matrices and for comprehensive metabolomics studies. researchgate.netnih.gov

In LC-MS/MS analysis, chromatographic separation is followed by mass spectrometric detection. nih.gov The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for highly specific and sensitive quantification. nih.govresearchgate.net This technique involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion generated through fragmentation, a transition that is unique to the target compound. nih.gov This high selectivity minimizes interference from matrix components. nih.gov

This methodology has been successfully applied to the simultaneous determination of L-Asp, its D-enantiomer, and related derivatives in mouse brain tissues. nih.govresearchgate.net Such targeted metabolomic analyses are critical for investigating the role of amino acid derivatives in cellular processes and disease states. nih.govmdpi.com The development of fast LC-MS/MS methods, with run times under 15 minutes, has enabled high-throughput analysis, which is essential for large-scale clinical and research studies. nih.govrestek.com

Table 2: Typical LC-MS/MS Parameters for Aspartic Acid Derivative Analysis

| Parameter | Description | Reference |

| Chromatography | Chiral HPLC or Mixed-Mode Chromatography | nih.govnih.gov |

| Column | Astec Chirobiotic (Teicoplanin-based) | nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in 2% ACNB: 0.009% Formic Acid in Methanol | nih.gov |

| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.govnih.gov |

| Mass Spectrometer | Triple Quadrupole | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| LOD/LOQ | pg/μL levels (e.g., LOD for L-Asp: 0.46 pg/μL) | nih.govresearchgate.net |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For this compound, this is particularly important for enhancing detection sensitivity and for resolving its stereoisomers.

The separation of enantiomers (chiral resolution) is a critical process in stereochemistry, as different enantiomers of a molecule can have vastly different biological activities. wikipedia.org In biological systems, distinguishing this compound from its potentially inactive or differently active D-enantiomer is essential. One of the most common methods for chiral resolution via HPLC involves pre-column derivatization with a chiral reagent. nih.govwikipedia.org

This process converts the pair of enantiomers into a pair of diastereomers. wikipedia.org Diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic columns, such as a reversed-phase ODS column. nih.gov

Several chiral derivatizing agents are available. A widely used reagent is N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDNP-Val-NH₂), an analogue of Marfey's reagent, which reacts with the amino group of aspartic acid derivatives. nih.gov Another common approach uses o-phthaldialdehyde (OPA) in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindoles. researchgate.netnih.gov This method is highly sensitive, allowing for the detection of picomole levels of D-aspartate in the presence of a large excess of the L-enantiomer. researchgate.net

Table 3: Common Chiral Derivatizing Agents for Amino Acid Analysis

| Chiral Reagent | Abbreviation | Detection Mode | Key Advantage | Reference |

| N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide | L-FDNP-Val-NH₂ | UV (340 nm) | Good resolution and high molar absorptivity | nih.gov |

| o-phthaldialdehyde / N-acetyl-L-cysteine | OPA / NAC | Fluorescence | High sensitivity, rapid reaction | researchgate.netnih.gov |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA | UV | Basis for Marfey's method | nih.gov |

While derivatization is effective, it can be laborious and introduce variability. Direct analysis of underivatized amino acids by LC-MS/MS is an attractive alternative that simplifies sample preparation and accelerates throughput. restek.comthermofisher.com The primary challenge in the direct analysis of polar compounds like this compound is achieving sufficient retention on traditional reversed-phase columns. restek.com

To overcome this, specialized columns such as those employing mixed-mode chromatography (combining reversed-phase, cation exchange, and/or anion exchange properties) or hydrophilic interaction liquid chromatography (HILIC) are used. nih.govthermofisher.com These columns effectively retain polar analytes, allowing for their separation and subsequent detection by mass spectrometry. nih.gov

A simple "dilute and shoot" method often involves a straightforward protein precipitation step, for example with sulfosalicylic acid, followed by dilution of the supernatant and injection into the LC-MS/MS system. restek.comthermofisher.com This approach has been validated for the quantification of dozens of amino acids and related compounds in plasma and urine, demonstrating its robustness for clinical research and metabolomics. nih.govthermofisher.com A key advantage of this method is the ability of the mass spectrometer to distinguish compounds, though chromatographic separation remains essential for resolving isobaric compounds (molecules with the same mass). restek.com

Electrochemical and Other Advanced Detection Methods

Electrochemical methods offer a sensitive and often low-cost alternative for the detection of specific analytes. cwejournal.org While direct electrochemical analysis of this compound is not widely documented, methods developed for its parent compound, L-aspartic acid, and for organophosphorus compounds in general, demonstrate the potential of this approach. rsc.orgnih.gov

Electrochemical sensors for L-aspartic acid have been fabricated using modified glassy carbon electrodes (GCEs). nih.govnih.gov For instance, a sensor using Ag-doped ZnO nanosheets layered on a GCE was developed for the detection of L-aspartic acid via differential pulse voltammetry (DPV). nih.gov Another sensor utilized a composite of Co₃O₄-ZnO nanorods, which enhanced the electrocatalytic oxidation of aspartic acid, leading to high sensitivity. nih.gov These enzyme-free sensors are advantageous due to their stability and reproducibility. nih.gov

Given that this compound is an organophosphorus compound, detection strategies developed for this class of chemicals are also relevant. rsc.orgresearchgate.net Electrochemical sensors are among the advanced techniques being explored for the rapid and sensitive detection of organophosphates. cwejournal.orgrsc.org These methods are simple, versatile, and can be integrated into portable devices. cwejournal.orgrsc.org

Table 4: Performance of Electrochemical Sensors for L-Aspartic Acid Detection

| Electrode Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |

| Ag-doped ZnO Nanosheets/GCE | Differential Pulse Voltammetry (DPV) | 15.0–105.0 µM | 3.5 ± 0.15 µM | nih.gov |

| Co₃O₄-ZnO Nanorods/GCE | Differential Pulse Voltammetry (DPV) | 0.05–50 µM | 0.03 µM | nih.gov |

| Molecularly Imprinted Polymer/MWCNT | Differential Pulse Anodic Stripping Voltammetry | Not Specified | 0.016 µM | nih.gov |

Academic Research Applications and Future Perspectives

Development as Chemical Probes for Biochemical Pathways

The phosphorylation of aspartic acid residues is a critical post-translational modification, particularly in the two-component signal transduction systems that are widespread in microorganisms. nih.govnih.gov These systems allow bacteria to sense and respond to environmental changes, regulating processes essential for survival and virulence. However, the acylphosphate linkage in phosphoaspartate is intrinsically labile, making it difficult to study. nih.govnih.gov

N-(Dimethoxyphosphoryl)-L-aspartic acid, as a more stable analog of the natural phosphoaspartate, is an ideal candidate for development as a chemical probe. Such probes can be used to:

Investigate Enzyme-Substrate Interactions: By mimicking the phosphorylated state, the compound can be used in structural biology studies (e.g., X-ray crystallography) to understand how response regulator proteins recognize and bind to their targets.

Profile Enzyme Activity: It can serve as a substrate or a competitive inhibitor in high-throughput screening assays to identify novel modulators of kinases or phosphatases involved in signaling pathways. nih.gov

Trace Biochemical Pathways: With appropriate labeling (e.g., isotopic or fluorescent tags), these probes can help elucidate the complex networks of two-component systems, identifying previously unknown protein interactions and regulatory functions. A chemical probe containing a desthiobiotin-hydroxylamine (DBHA) group has been successfully used to label and identify phosphoaspartate sites in the E. coli proteome, demonstrating the power of this approach. nih.gov

The development of such tools is crucial for understanding the fundamental mechanisms of bacterial signaling, which can reveal new targets for antimicrobial therapies.

Contribution to Drug Discovery Research

The structural similarity of phosphorylated aspartic acid derivatives to transition states of enzymatic reactions or to natural substrates makes them valuable scaffolds in drug discovery.

The addition of a phosphorus-containing group to an L-aspartic acid backbone is a well-established strategy for designing potent and specific enzyme inhibitors. The rationale is based on the principle of isosteric replacement, where a carboxylate group is replaced by a phosphonate (B1237965) or phosphate (B84403) group to mimic the tetrahedral transition state of peptide cleavage or phosphoryl transfer reactions. nih.gov

A prominent example is N-(phosphonacetyl)-L-aspartate (PALA), a potent inhibitor of the enzyme aspartate carbamoyltransferase (ACTase). nih.govnih.gov ACTase is a key enzyme in the pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis. By inhibiting this enzyme, PALA demonstrates significant antitumor properties, highlighting the therapeutic potential of this class of compounds. nih.govnih.gov Following this precedent, various α-aminophosphonate analogs of aspartic acid have been synthesized and shown to possess in vitro cytotoxicity against human carcinoma cell lines, acting as promising antiproliferative agents. nih.govmdpi.com

The rise of antibiotic resistance is a critical global health threat, necessitating the discovery of drugs with novel mechanisms of action. Two-component signaling systems, which are vital for bacterial viability and virulence but absent in humans, are attractive targets. As discussed, phosphorylated aspartate is the key signaling molecule in these pathways. nih.gov

This compound and related compounds could be explored as potential antibacterial agents that function by disrupting these signaling cascades. By competing with natural phosphoaspartate, they could block the activation of response regulators, thereby inhibiting downstream processes like biofilm formation, toxin production, or the expression of resistance genes.

Furthermore, protein phosphorylation plays a significant role in the mechanisms of drug resistance in pathogens like Mycobacterium tuberculosis. nih.gov Serine/threonine protein kinases that regulate metabolic pathways essential for bacterial survival are potential drug targets. Phosphorylated amino acid derivatives could serve as lead compounds for developing inhibitors against these kinases, potentially resensitizing resistant bacterial strains to existing antibiotics. nih.gov

Polymers derived from amino acids, such as poly(aspartic acid), are highly valued in drug delivery due to their biocompatibility and biodegradability. nih.govnih.gov These polymers can be formulated into nanoparticles, hydrogels, or micelles to encapsulate and deliver therapeutic agents. nih.govnih.govtue.nlmdpi.com

The incorporation of this compound as a monomer or a functional group in these polymeric systems could impart novel properties. The phosphoryl group could be used to:

Improve Drug Loading: The charged or polar nature of the phosphoryl group could enhance the encapsulation efficiency of specific drugs through electrostatic or hydrogen bonding interactions.

Enable Targeted Delivery: The phosphate moiety could act as a targeting ligand for specific tissues or cell surface receptors that recognize phosphate groups, such as those found in bone.

Control Release Kinetics: The chemical properties of the N-P bond could be tuned to control the degradation rate of the polymer matrix, allowing for sustained or triggered release of the encapsulated drug.

Recent research has demonstrated the utility of poly(aspartic acid)-based nanoparticles for the systemic delivery of mRNA, where surface modifications like PEGylation are crucial for optimizing delivery to specific tissues. nih.gov Integrating functional monomers like this compound could offer a further layer of control and sophistication for these advanced delivery platforms.

Insights into Fundamental Amino Acid and Phosphorus Chemistry

The synthesis and study of this compound contribute to the fundamental understanding of both amino acid and organophosphorus chemistry. The creation of the N-P bond and the manipulation of the various functional groups (two carboxylates, one amine, and the phosphoryl group) present a unique chemical challenge.

Research in this area explores various synthetic strategies, including the protection and activation of the amino acid and the installation of the phosphorus moiety. acs.orgresearchgate.net These studies provide insights into reaction mechanisms and help develop robust synthetic methodologies applicable to a wide range of phosphorylated biomolecules.

From a chemical biology perspective, this compound serves as a valuable tool for understanding the structural and functional roles of phosphorylation. By comparing the biological activity of this compound with its non-phosphorylated counterpart and the naturally occurring, labile phosphoaspartate, researchers can dissect the specific contributions of the phosphoryl group to molecular recognition, catalytic activity, and signal transduction. nih.gov

Future Research Directions and Unexplored Avenues

The potential of this compound is far from fully realized, and several avenues for future research remain open.

Broad-Spectrum Enzyme Inhibition Screening: A systematic screening of this compound and a library of its derivatives against a wide panel of enzymes, including proteases, kinases, and phosphatases, could identify novel therapeutic targets.

Probes for Eukaryotic Signaling: While the focus has been on prokaryotic systems, aspartate phosphorylation also occurs in eukaryotes. Developing probes based on this scaffold could help uncover new roles for this modification in mammalian cell biology.

Development of "Smart" Biomaterials: Incorporating this monomer into hydrogels or other polymers could lead to materials that respond to specific enzymes (e.g., phosphatases), allowing for the creation of "smart" drug delivery systems that release their payload only in the presence of a specific biological trigger.

Antiviral and Antiparasitic Applications: Many viruses and parasites rely on enzymes that are not present in humans. This compound could be investigated as an inhibitor of essential enzymes in these pathogens, analogous to its potential as an antibacterial agent.

Mechanistic Studies: Detailed kinetic and structural studies are needed to understand precisely how the dimethoxyphosphoryl group interacts with enzyme active sites and how this interaction translates into inhibition or catalysis. This knowledge would be invaluable for the rational design of next-generation inhibitors and probes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Dimethoxyphosphoryl)-L-aspartic acid, and how is purity maximized during purification?

- Methodological Answer : The compound can be synthesized via a modified procedure starting from dimethyl L-aspartate-HCl. Methyl methylchlorophosphonate is added dropwise in chloroform with triethylamine as a base. After stirring, the mixture is washed with hydrochloric acid and brine, followed by purification using silica gel column chromatography with an ethyl acetate/methanol (12:1) eluent. Yield optimization (78%) is achieved by controlling reaction time (3 hours) and stoichiometric ratios . Purity is confirmed via ¹H and ³¹P NMR, which detect phosphonyl group integration (~δ 3.7 ppm for methoxy protons and δ 20–25 ppm for phosphorus), and ESI-MS for molecular ion validation .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer : Multinuclear NMR (¹H, ³¹P) is essential for confirming the phosphonate moiety and stereochemistry. For crystalline derivatives, X-ray diffraction provides absolute configuration validation, as demonstrated in related N-dimethylphosphinoyl compounds . ESI-MS in negative ion mode detects the molecular ion [M-H]⁻, while IR spectroscopy identifies P=O stretches (~1250 cm⁻¹) and carboxylic acid bands (~1700 cm⁻¹) .

Q. How does the presence of the phosphonyl group influence the compound’s solubility and reactivity compared to native L-aspartic acid?

- Methodological Answer : The phosphonyl group introduces polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, methanol) but reducing aqueous solubility at neutral pH due to decreased carboxylic acid ionization. Reactivity shifts include resistance to enzymatic hydrolysis (e.g., by aspartoacylase) and increased stability under acidic conditions, as observed in phosphonate analogs .

Advanced Research Questions

Q. What role does this compound play in studying enzymatic mechanisms, such as aspartoacylase activity?

- Methodological Answer : This compound acts as a stable intermediate analog in aspartoacylase catalysis. Kinetic assays using HPLC or UV-Vis spectroscopy monitor enzyme inhibition (Ki values) by comparing hydrolysis rates of native substrates (e.g., N-acetyl-L-aspartate) versus the phosphonate derivative. Crystallographic studies reveal binding interactions, such as hydrogen bonding between the phosphonyl oxygen and active-site residues .

Q. How do thermal and pH conditions affect the stability of this compound in biological matrices?

- Methodological Answer : Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), showing decomposition above 200°C. pH-dependent stability studies (pH 2–10) using LC-MS identify degradation products: at acidic pH, demethylation occurs, while alkaline conditions promote phosphoester hydrolysis. Buffered solutions (pH 7.4, 37°C) simulate physiological stability over 24 hours .

Q. Can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like aspartoacylase. Key parameters include binding energy (ΔG), hydrogen bond networks, and solvent-accessible surface area (SASA). Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s geometry and electrostatic potential maps, correlating with experimental inhibitory activity .

Q. What strategies resolve contradictions in spectroscopic data for phosphonate-containing aspartic acid derivatives?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., ³¹P signal splitting) may arise from diastereomer formation or solvent effects. Resolution involves:

- (a) Chiral HPLC separation to isolate enantiomers.

- (b) Variable-temperature NMR to assess dynamic effects.

- (c) Isotopic labeling (²H₂O solvent) to confirm exchangeable protons.

Cross-validation with X-ray crystallography or high-resolution MS ensures structural assignments .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the phosphonyl group.

- Characterization : Use deuterated solvents (CDCl₃ or DMSO-d₆) for NMR to avoid peak broadening.

- Biological Assays : Include negative controls (e.g., unmodified L-aspartic acid) to isolate phosphonate-specific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.